5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione
Overview
Description
5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C8H4BrClN2O2 and its molecular weight is 275.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Quinoxalinone Derivatives : A novel synthesis method for quinoxalinone derivatives, including variants of 5-bromo-7-chloroquinoxaline-2,3(1H,4H)-dione, has been developed. These compounds have shown effectiveness in the treatment of diabetes and its complications, especially as aldose reductase inhibitors with potent and selective properties (Yang et al., 2012).
Radiolabelling and Biological Characterization
- Glycine-Binding Site Antagonist of NMDA Receptors : The synthesis of (D)-7-iodo-N-(1-phosphonoethyl)-5-aminomethylquinoxaline-2,3-dione, derived from its 7-bromo analogue, demonstrates potent antagonistic activity at the glycine binding site of NMDA receptors. This compound has been used for radiolabelling and biological characterization, highlighting its potential in neuroscience research (Ametamey et al., 2000).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure and molecular arrangement of 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a structurally similar compound, has been extensively studied. These analyses contribute to the understanding of molecular interactions and properties, essential in material science and pharmaceutical research (Janati et al., 2017).
Antibacterial and Antimicrobial Applications
- Synthesis and Antimicrobial Activity : New structural motifs containing the quinoxaline nucleus, akin to this compound, have shown promising antibacterial effects. This research emphasizes the potential of these compounds in developing new antibacterial agents (Janati et al., 2021).
Antagonists for the NMDA Receptor
- NMDA Receptor Antagonists for Pain Management : A derivative of this compound, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been identified as a potent d-amino acid oxidase inhibitor. It exhibits analgesic effects, suggesting potential applications in treating chronic pain and morphine analgesic tolerance (Xie et al., 2016).
Properties
IUPAC Name |
5-bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGONAGKAPRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233393 | |
Record name | 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-76-4 | |
Record name | 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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